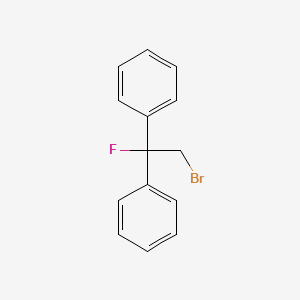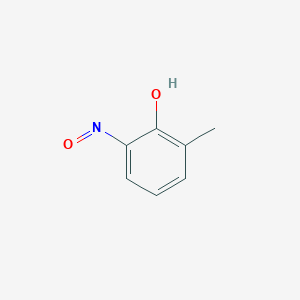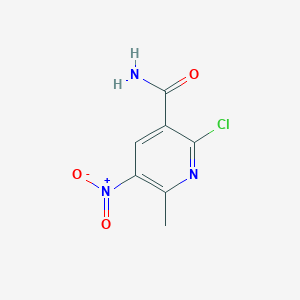
Agn-PC-0nig3G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Chemical Reactions Analysis
Agn-PC-0nig3G undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are typically tailored to the specific functional groups present in the compound. For instance, stannaimine and cycloaddition/metathesis reactions with carbon dioxide are examples of reactions that similar compounds might undergo . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Agn-PC-0nig3G has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be utilized for investigating cellular processes and interactions. In medicine, the compound could be explored for its potential therapeutic effects, particularly in drug development and disease treatment. Additionally, this compound has industrial applications, such as in the production of advanced materials and nanotechnology .
Mechanism of Action
The mechanism of action of Agn-PC-0nig3G involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to receptors or enzymes, thereby modulating their activity. For example, glucagon-like peptide 1 receptor agonists work by enhancing glucose-dependent insulin secretion and slowing gastric emptying .
Comparison with Similar Compounds
Agn-PC-0nig3G can be compared with other similar compounds based on its structure and properties. Similar compounds might include those with analogous functional groups or molecular weights. For instance, compounds with similar ligand-binding sites or molecular fingerprints can be identified using ligand-based screening and virtual screening methods . These comparisons highlight the uniqueness of this compound in terms of its specific applications and effects.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
CAS No. |
61074-90-6 |
|---|---|
Molecular Formula |
C20H18N2OS |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(4-methylsulfanyl-2-prop-2-enylphenoxy)-6-phenylpyridazine |
InChI |
InChI=1S/C20H18N2OS/c1-3-7-16-14-17(24-2)10-12-19(16)23-20-13-11-18(21-22-20)15-8-5-4-6-9-15/h3-6,8-14H,1,7H2,2H3 |
InChI Key |
FRIHFLFKXGGSEG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)OC2=NN=C(C=C2)C3=CC=CC=C3)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B14599983.png)

![1,3-Bis(4-methoxyphenyl)cyclopenta[a]indene-2,8-dione](/img/structure/B14599992.png)
![Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14600000.png)







![1-[(3-Chlorophenyl)(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14600048.png)


